molecular formula C19H21N3O3 B2841757 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide CAS No. 2034465-47-7

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide

Cat. No. B2841757
CAS RN: 2034465-47-7
M. Wt: 339.395
InChI Key: BQMGKMBWKSZMLC-UHFFFAOYSA-N
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Description

“N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide” is a chemical compound. Pyridinols and pyridinamines, which are important intermediates in the chemical industry, are in great demand as synthons for pharmaceutical products . Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .


Synthesis Analysis

The synthesis of pyridine derivatives can be achieved using whole cells of Burkholderia sp. MAK1 . This organism is capable of using pyridin-2-ol as the sole carbon and energy source and can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .

Scientific Research Applications

Schiff Bases and Corrosion Inhibition

Schiff bases, including compounds with pyridine moieties, have been extensively studied for their corrosion inhibitive properties on various metals. For instance, Schiff bases containing oxygen, nitrogen, and sulfur donors have been investigated as corrosion inhibitors, demonstrating significant efficiency in protecting metals like steel in acidic conditions (Leçe, Emregül, & Atakol, 2008). This suggests potential applications of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide in materials science, particularly in corrosion protection.

Luminescence Sensitization

Compounds similar to N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide have been used to enhance the luminescence of lanthanide ions. For example, studies have shown that certain pyridine derivatives can effectively chelate lanthanide ions, leading to sensitized emission efficiencies. This indicates potential applications in the development of luminescent materials and optical devices (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

Histone Deacetylase Inhibition

Research into pyridine-containing compounds has also revealed their potential as histone deacetylase (HDAC) inhibitors. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide has been identified as a selective HDAC inhibitor with significant antitumor activity in vitro and in vivo (Zhou et al., 2008). This suggests that N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide could be explored for its potential in cancer research, particularly in the modulation of gene expression through epigenetic mechanisms.

Electrophoretic Separation

The structural complexity of pyridine derivatives makes them suitable for analytical studies, such as the electrophoretic separation of related substances. Nonaqueous capillary electrophoresis has been utilized to separate and identify pyridine-based compounds and their impurities, highlighting their relevance in pharmaceutical quality control (Ye et al., 2012).

properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14(25-16-6-3-2-4-7-16)19(24)21-13-15-9-10-20-17(12-15)22-11-5-8-18(22)23/h2-4,6-7,9-10,12,14H,5,8,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMGKMBWKSZMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=NC=C1)N2CCCC2=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide

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